4-(1,3-Benzothiazol-2-YL)benzoyl chloride
Overview
Description
4-(1,3-Benzothiazol-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzoyl chloride group attached to a benzothiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-YL)benzoyl chloride typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The overall reaction can be represented as follows:
C6H4(NH2)SH+C6H5COCl→C6H4(NH)SC6H4COCl+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Common solvents used in the process include dichloromethane and chloroform.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazole alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of benzothiazole derivatives with various functional groups.
Oxidation: Formation of benzothiazole sulfoxides and sulfones.
Reduction: Formation of benzothiazole alcohols.
Scientific Research Applications
4-(1,3-Benzothiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes for biological imaging and detection.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-YL)benzoyl chloride involves its ability to interact with various molecular targets. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the development of inhibitors and probes for biological studies. The benzothiazole ring can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-YL)benzoic acid
- 4-(1,3-Benzothiazol-2-YL)phenol
- 2-(1,3-Benzothiazol-2-YL)aniline
Uniqueness
4-(1,3-Benzothiazol-2-YL)benzoyl chloride is unique due to the presence of the benzoyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of benzothiazole derivatives with diverse applications in research and industry.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXZSYVPLLPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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